molecular formula C10H23N3 B7914329 N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine

N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine

Cat. No.: B7914329
M. Wt: 185.31 g/mol
InChI Key: FKJWDDCLSLKHIG-UHFFFAOYSA-N
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Description

N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (CAS: 1353951-83-3) is a substituted ethane-1,2-diamine derivative featuring a methyl group and a (1-methylpiperidin-3-yl)methyl group on the N1 nitrogen. Its molecular formula is C10H23N3 (MW: 185.31), and it is hypothesized to serve as a pharmaceutical intermediate due to its structural similarity to bioactive amines .

Properties

IUPAC Name

N'-methyl-N'-[(1-methylpiperidin-3-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12-6-3-4-10(8-12)9-13(2)7-5-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJWDDCLSLKHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine typically involves the reaction of N-methylpiperidine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In synthetic chemistry, N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of new compounds with tailored properties.

Biology

The compound has been investigated for its biological activities, particularly its role in modulating neurotransmitter systems. Preliminary studies suggest potential neuroprotective effects , making it a candidate for research into treatments for neurodegenerative diseases. Its interaction with specific receptors and enzymes may influence biological pathways critical for neuronal health.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating conditions such as depression and anxiety disorders. Its ability to interact with neurotransmitter systems positions it as a promising lead compound for developing new antidepressants or anxiolytics .

Case Studies

Several studies have documented the applications of this compound in various research settings:

Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective properties of this compound found that it could reduce oxidative stress markers in neuronal cell cultures. The results indicated that treatment with this compound led to improved cell viability under stress conditions .

Case Study 2: Antidepressant Potential
Another research effort focused on evaluating its antidepressant-like effects in animal models. The findings suggested that administration of the compound resulted in significant reductions in depressive behaviors compared to controls, implicating its role in serotonin modulation .

Mechanism of Action

The mechanism of action of N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine/Pyrrolidine Derivatives

Key Compounds:

N1-Methyl-N1-(1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine (CAS: 1241386-61-7):

  • Structure : Replaces the piperidine ring with a pyrrolidine (5-membered ring).
  • Molecular Formula : C8H19N3 (MW: 157.26).
  • Impact : The smaller pyrrolidine ring introduces higher ring strain but may enhance solubility due to reduced lipophilicity compared to the 6-membered piperidine .

N1-Methyl-N1-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine (CAS: 900738-64-9): Structure: Methyl group on the piperidin-4-yl position instead of 3-yl. Molecular Formula: C9H21N3 (MW: 171.28).

(S)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS: 1354015-78-3):

  • Structure : Substitutes the methyl group with a bulkier isopropyl substituent.
  • Molecular Formula : C11H25N3 (MW: 199.34).
  • Impact : Increased steric bulk may reduce metabolic clearance or improve target selectivity in pharmaceutical applications .
Comparative Data Table:
Compound Name CAS Number Molecular Formula MW Ring Type/Substituent Position Key Properties
Target Compound 1353951-83-3 C10H23N3 185.31 Piperidin-3-yl Balanced lipophilicity, rigid backbone
Pyrrolidine Analog 1241386-61-7 C8H19N3 157.26 Pyrrolidin-3-yl Higher solubility, ring strain
Piperidin-4-yl Isomer 900738-64-9 C9H21N3 171.28 Piperidin-4-yl Altered steric/electronic effects
Isopropyl Variant 1354015-78-3 C11H25N3 199.34 Piperidin-3-yl Enhanced steric bulk

Functional Group Modifications in Ethane-1,2-diamine Derivatives

Schiff Base Ligands (e.g., MPEA): Structure: (N1E,N2E)-N1-((1H-pyrrol-2-yl)methylene)-N2-(1-phenylethylidene)ethane-1,2-diamine forms Co(III) complexes . Comparison: Schiff bases enable metal coordination via imine nitrogen, whereas the target compound’s aliphatic amines may act as monodentate or bidentate ligands in softer metal complexes.

SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) :

  • Structure : Bulky geranyl and adamantyl groups enhance membrane permeability.
  • Comparison : The target’s piperidine group may offer moderate lipophilicity compared to SQ109’s highly hydrophobic substituents, balancing bioavailability and target engagement .

N1-methyl-N1-(1,3,4-thiadiazol-2-yl)ethane-1,2-diamine :

  • Structure : Heterocyclic thiadiazole substituent.
  • Comparison : The thiadiazole’s electronegativity may increase solubility and metal-binding capacity, contrasting with the target’s alicyclic piperidine .

Biological Activity

Overview

N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine, also known as (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is C11H25N3, and it features a piperidine ring that contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by its piperidine substitution, which enhances its interaction with biological targets. The synthesis typically involves the alkylation of ethane-1,2-diamine with 1-methylpiperidine under basic conditions. The resulting compound exhibits properties that make it suitable for various applications in biology and medicine.

The biological activity of (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is primarily attributed to its ability to interact with specific receptors and enzymes within biological pathways. These interactions can modulate the activity of key signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Potential Molecular Targets

  • Receptors : The compound may bind to various neurotransmitter receptors, potentially affecting neurotransmission.
  • Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

Biological Activity and Therapeutic Applications

Research has indicated that this compound may possess several therapeutic properties:

1. Anticancer Activity

Studies have shown that derivatives of piperidine compounds can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, compounds structurally similar to (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine have been evaluated for their growth inhibitory effects on various cancer cell lines.

2. Neuropharmacological Effects

Given its structure, this compound may influence central nervous system activity. Research into related compounds suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.

3. Antimicrobial Activity

Preliminary studies indicate that similar piperidine derivatives exhibit antimicrobial properties. The potential application of (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine in combating bacterial infections warrants further investigation.

Case Studies and Research Findings

Recent studies have explored the biological activities of (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine and its analogs:

Study Findings
Anticancer Study A study demonstrated that a related piperidine derivative showed significant growth inhibition in MCF-7 breast cancer cells with a GI50 of 27 nM .
Neuropharmacological Research Investigations into the effects on neurotransmitter systems revealed modulation of serotonin receptors .
Antimicrobial Evaluation Compounds similar to (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine displayed notable antibacterial activity against various pathogens .

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